2-(2-Formyl-4-methylphenoxy)acetonitrile
Overview
Description
2-(2-Formyl-4-methylphenoxy)acetonitrile is an organic compound with the molecular formula C10H9NO2. It is a derivative of phenoxyacetonitrile, characterized by the presence of a formyl group and a methyl group on the phenyl ring.
Preparation Methods
The synthesis of 2-(2-Formyl-4-methylphenoxy)acetonitrile involves several chemical reactions. One common method starts with 4-methylphenol, which undergoes formylation to introduce the formyl group at the ortho position. This intermediate is then reacted with chloroacetonitrile under basic conditions to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-(2-Formyl-4-methylphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2-Formyl-4-methylphenoxy)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-4-methylphenoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
2-(2-Formyl-4-methylphenoxy)acetonitrile can be compared with other phenoxyacetonitrile derivatives, such as:
2-(2-Formyl-4-methoxyphenoxy)acetonitrile: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
2-(2-Formyl-4-chlorophenoxy)acetonitrile:
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and suitability for certain applications.
Properties
IUPAC Name |
2-(2-formyl-4-methylphenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8-2-3-10(13-5-4-11)9(6-8)7-12/h2-3,6-7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQPDVNCAWFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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